

X-ray Crystallography of 2-(chloromethyl)butanal Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-(chloromethyl)Butanal

Cat. No.: B15356479

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallography of **2-(chloromethyl)butanal** derivatives. Due to the lack of publicly available crystallographic data for **2-(chloromethyl)butanal** itself, this document presents a generalized methodology and uses a representative chloroalkane as an illustrative example for data comparison. The experimental protocols and data presentation are designed to serve as a template for researchers working with similar small molecules.

Data Presentation: A Comparative Look at Crystallographic Parameters

While specific data for **2-(chloromethyl)butanal** is unavailable, the following table outlines the key crystallographic parameters that would be determined and compared for a series of its derivatives. For illustrative purposes, data for a simple chloroalkane, 9,12-dichloro-ortho-carborane, is presented.^[1] This serves as a template for how researchers should tabulate and compare their own experimental data.

Parameter	Derivative 1 (Illustrative Example: 9,12- dichloro-ortho- carborane)	Derivative 2 (Hypothetical)	Derivative 3 (Hypothetical)
Chemical Formula	C ₂ H ₁₀ B ₁₀ Cl ₂	-	-
Formula Weight	241.01	-	-
Crystal System	Orthorhombic	-	-
Space Group	Pnma	-	-
Unit Cell Dimensions			
a (Å)	12.045(3)	-	-
b (Å)	13.567(3)	-	-
c (Å)	6.989(2)	-	-
α (°)	90	-	-
β (°)	90	-	-
γ (°)	90	-	-
Volume (Å ³)	1142.1(5)	-	-
Z (Molecules/unit cell)	4	-	-
Calculated Density (g/cm ³)	1.402	-	-
Radiation type	Mo Kα	-	-
Temperature (K)	100(2)	-	-
Final R-factor	R1 = 0.0358	-	-
CCDC Deposition No.	(Example)	-	-

Experimental Protocols

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like a **2-(chloromethyl)butanal** derivative.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. Common methods for growing crystals of small organic molecules include:

- **Slow Evaporation:** A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a loosely covered vial. The gradual increase in concentration promotes the formation of well-ordered crystals.
- **Vapor Diffusion:** A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
- **Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.^{[2][3]}

- **Instrumentation:** A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo K α or Cu K α radiation) and a sensitive detector (e.g., CCD or CMOS) is used.^{[3][4]}
- **Data Collection Strategy:** The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.^[2] Software is used to control the data collection process and to determine the optimal strategy for collecting a complete dataset.

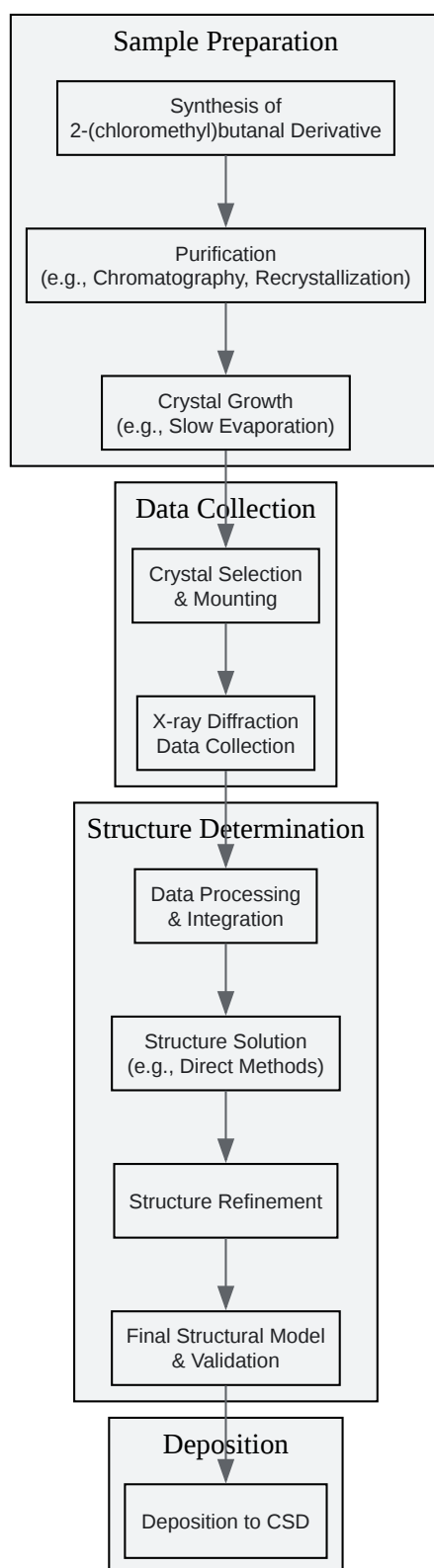
Structure Solution and Refinement

The collected diffraction data is used to determine the three-dimensional arrangement of atoms in the crystal.

- **Data Reduction:** The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as absorption and polarization.
- **Structure Solution:** The initial positions of the atoms are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods. The quality of the final structure is assessed using metrics such as the R-factor.

Mandatory Visualizations

Experimental Workflow for X-ray Crystallography

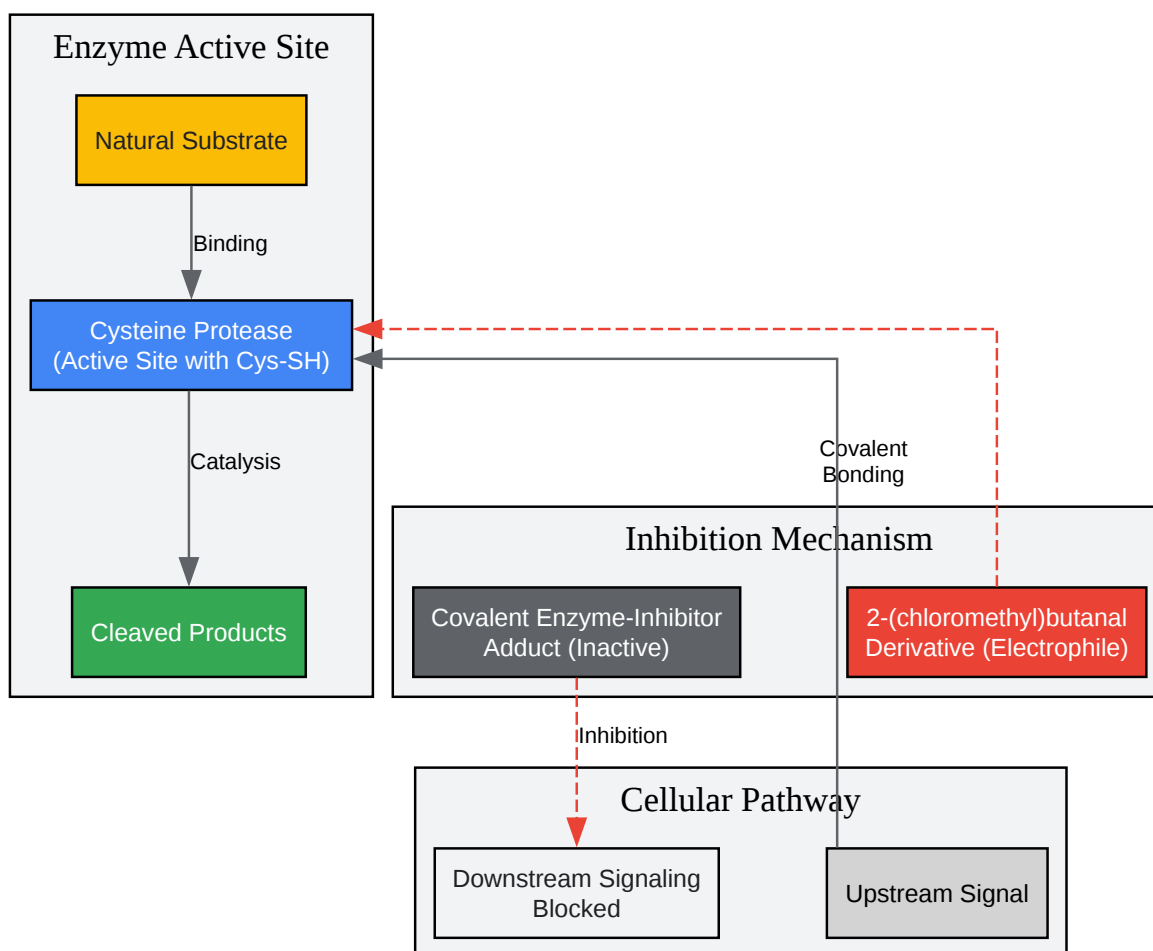


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Caption: A generalized workflow for single-crystal X-ray crystallography.

Hypothetical Signaling Pathway: Covalent Inhibition of a Cysteine Protease

2-(chloromethyl)butanal and its derivatives are electrophilic and could potentially act as covalent inhibitors of enzymes, a mechanism of action relevant in drug development.[5][6][7] The diagram below illustrates a hypothetical signaling pathway where such a compound inhibits a cysteine protease.



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Caption: Hypothetical covalent inhibition of a cysteine protease.

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